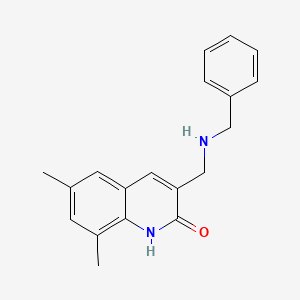

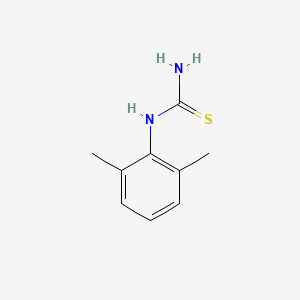

![molecular formula C13H6F6O2 B1299957 5-[3,5-Bis(trifluormethyl)phenyl]furan-2-carbaldehyd CAS No. 256658-04-5](/img/structure/B1299957.png)

5-[3,5-Bis(trifluormethyl)phenyl]furan-2-carbaldehyd

Übersicht

Beschreibung

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde (5-BTFPC) is an important organic compound that has recently been studied for its potential applications in numerous scientific fields. It is a colorless liquid with a sweet, musty odor and is soluble in various organic solvents. This compound has received considerable attention due to its unique properties, such as its thermal stability, low volatility, and low toxicity. It has been used in a variety of applications, including synthesis and catalysis, as well as for its potential applications in pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Chemische Derivatisierung

Diese Verbindung wird bei der chemischen Derivatisierung von aminofunktionalisierten Modelloberflächen eingesetzt .

Knoevenagel-Kondensationen

Es unterliegt Knoevenagel-Kondensationen mit Verbindungen, die eine aktive Methyl- oder Methylengruppe enthalten .

Organische Transformationen

Der 3,5-Bis(trifluormethyl)phenyl-Rest wird bei der Förderung organischer Transformationen verwendet und ist allgegenwärtig in H-Bindungskatalysatoren .

Synthese von Pharmazeutika

Es ist an der Synthese verschiedener pharmazeutischer Verbindungen beteiligt, darunter Methylen-arylbutenone und 4-Aminoquinolin-Analoga .

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in various organic transformations , indicating that this compound may interact with a variety of biological targets.

Mode of Action

It has been studied in the context of knoevenagel condensations with several compounds containing an active methyl or methylene group . This suggests that the compound may interact with its targets through a similar mechanism, leading to various changes in the target molecules.

Biochemical Pathways

Given its involvement in knoevenagel condensations , it may influence pathways involving the formation or breakdown of carbon-carbon double bonds.

Result of Action

Its involvement in knoevenagel condensations suggests that it may induce structural changes in target molecules, potentially altering their function .

Biochemische Analyse

Biochemical Properties

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions such as Knoevenagel condensations . The compound’s interactions with biomolecules are primarily driven by its electrophilic aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Eigenschaften

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHIVPKNRURKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353202 | |

| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256658-04-5 | |

| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

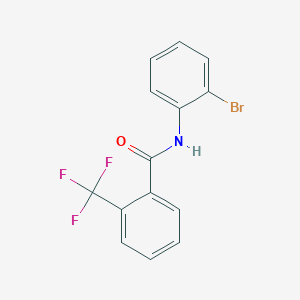

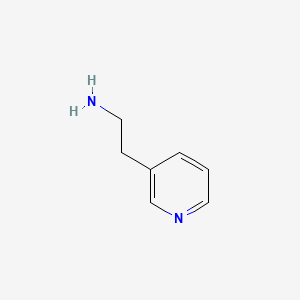

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

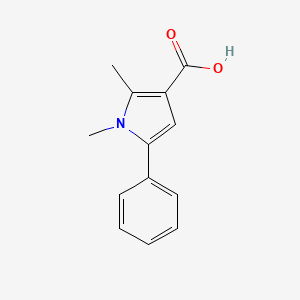

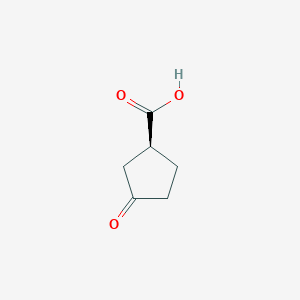

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

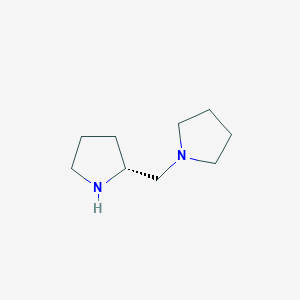

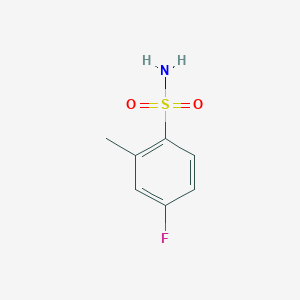

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)